5-Chloro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde
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Overview
Description
5-Chloro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their significant biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties .
Preparation Methods
The synthesis of 5-Chloro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-methylquinoxaline-3-one with chlorinating agents under controlled conditions . Industrial production methods often focus on optimizing yield and purity, employing techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
5-Chloro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl or aryl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
5-Chloro-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde can be compared with other quinoxaline derivatives, such as:
2-Methylquinoxaline-3-one: Lacks the chlorine and aldehyde groups, resulting in different chemical reactivity and biological activity.
5-Bromo-2-methyl-3-oxo-3,4-dihydroquinoxaline-6-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H7ClN2O2 |
---|---|
Molecular Weight |
222.63 g/mol |
IUPAC Name |
5-chloro-2-methyl-3-oxo-4H-quinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C10H7ClN2O2/c1-5-10(15)13-9-7(12-5)3-2-6(4-14)8(9)11/h2-4H,1H3,(H,13,15) |
InChI Key |
HFUBAEJTBYIZGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=C(C=C2)C=O)Cl)NC1=O |
Origin of Product |
United States |
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